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Fucosylated A antigen type 5

Cat. No.: B1165527
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Description

Historical Context of ABO Blood Group Antigens and Fucosylation in Glycobiology

The foundation for understanding fucosylated A antigens was laid in the early 20th century with Karl Landsteiner's discovery of the ABO blood group system. wikipedia.orgnih.govebsco.comnih.gov In 1901, Landsteiner identified the A and B antigens on the surface of red blood cells, as well as a third type, O, which lacked these antigens. nih.govnih.govbritannica.com This discovery, for which he received the Nobel Prize in 1930, revolutionized medicine by enabling safe blood transfusions. wikipedia.orgebsco.comnih.gov The AB blood group, which expresses both A and B antigens, was discovered a year later. nih.govnih.gov

Initially, the chemical nature of these antigens was unknown. It wasn't until the mid-20th century that scientists, including Watkins and Morgan, elucidated that the ABO epitopes were determined by specific sugar molecules. wikipedia.org They discovered that N-acetylgalactosamine defines the A-type antigen, while galactose defines the B-type antigen. wikipedia.org The precursor to both A and B antigens is the H antigen, a structure that contains fucose. oup.comnih.gov This established the critical role of fucosylation, the enzymatic addition of fucose to other molecules, in the biosynthesis of ABO blood group antigens. frontiersin.orgoup.com Fucosylation is a widespread modification of glycans that significantly diversifies their structure and function. frontiersin.orgfrontiersin.org

Fundamental Concepts of Fucosylated Glycans as Determinants of Biological Specificity

Fucosylated glycans, such as the fucosylated A antigen, are crucial determinants of biological specificity, mediating a wide array of cellular interactions and recognition events. frontiersin.orgoup.com The addition of fucose, a deoxyhexose sugar often found at the terminal positions of glycan chains, creates unique three-dimensional structures that are recognized by specific proteins called lectins. frontiersin.orgoup.comfrontiersin.org This molecular recognition is fundamental to many biological processes.

The specificity of fucosylated glycans arises from several factors:

Linkage Position: The fucose can be attached to different hydroxyl groups of the underlying sugar, creating various isomers with distinct binding properties.

Core Structure: The underlying glycan chain to which fucose is attached can vary, leading to a vast diversity of fucosylated structures.

Additional Modifications: The presence of other sugar modifications, such as sialylation, can further alter the recognition properties of the fucosylated glycan.

These structural variations allow fucosylated glycans to participate in a wide range of biological functions, including:

Cell-cell adhesion: Fucosylated glycans on the surface of one cell can bind to lectins on another cell, facilitating cell adhesion. This is critical during embryonic development and tissue formation. nih.govoup.com

Immune recognition: The immune system utilizes fucosylated glycans to distinguish between self and non-self. For example, the selectin family of lectins on immune cells recognizes fucosylated ligands on other cells, a key step in the inflammatory response. oup.com

Host-pathogen interactions: Many pathogens, including bacteria and viruses, have evolved to recognize and bind to specific fucosylated glycans on host cells, which they use as receptors for attachment and entry. frontiersin.orgnih.govnih.gov

The fucosylated A antigen, with its specific arrangement of fucose and other sugars, serves as a distinct molecular signature that can be recognized by various proteins, thereby dictating its role in different biological contexts.

Significance of A Antigen Fucosylation in Diverse Biological Systems

The fucosylation of the A antigen has significant implications in various biological systems, extending beyond its well-known role in blood transfusions. nih.govbritannica.com The presence and specific presentation of fucosylated A antigens can influence host-pathogen interactions, cancer progression, and immune responses. frontiersin.orgoup.comersnet.org

In the context of host-pathogen interactions , certain pathogens have evolved to recognize and bind to specific blood group antigens, including fucosylated A antigens. For example, some strains of bacteria and viruses may use these glycans as receptors to adhere to and infect host cells. nih.govnih.govacs.org The expression of fucosylated A antigen can therefore influence an individual's susceptibility or resistance to certain infections. frontiersin.org

In cancer biology , altered glycosylation, including changes in fucosylation, is a recognized hallmark of malignant transformation. frontiersin.orgresearchgate.netnih.gov Tumor cells often display aberrant expression of fucosylated antigens, which can contribute to tumor progression, metastasis, and resistance to chemotherapy. nih.govfrontiersin.orgnih.gov Increased fucosylation of cell surface proteins can affect cell adhesion, migration, and signaling pathways, promoting a more aggressive cancer phenotype. oup.comresearchgate.net For instance, the overexpression of certain fucosylated Lewis antigens, which are structurally related to blood group antigens, is associated with poor prognosis in several types of cancer. nih.govfrontiersin.org

The fucosylation of A antigens also plays a role in the immune system . The presence of fucose on antibodies can modulate their function. For example, the absence of core fucose on the Fc region of IgG1 antibodies enhances their ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism by which immune cells kill target cells. oup.comevitria.com This has led to the development of afucosylated monoclonal antibodies as a therapeutic strategy in cancer treatment. pnas.orgwikipedia.org Furthermore, fucosylation can influence the migration and homing of immune cells to sites of inflammation. mdanderson.org

Properties

Molecular Formula

C12H22O11

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc

Origin of Product

United States

Molecular Architecture and Antigenic Determinants of Fucosylated a Antigen Type 5

Glycan Linkage Analysis and Structural Isomers of A Antigen

The primary structure of a glycan is defined by the sequence of its monosaccharide residues and the specific positions and configurations of the glycosidic bonds that connect them. nih.gov Linkage analysis is a crucial method used to determine these connections. The process typically involves methylating all free hydroxyl groups on the glycan, followed by acid hydrolysis to break the glycosidic bonds. The resulting partially methylated monosaccharides have free hydroxyl groups at the positions that were previously involved in linkages, which can then be identified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

For Fucosylated A antigen type 5, this analysis reveals a specific sequence and linkage pattern. The structure is a branched pentasaccharide, identified as GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc. elicityl-oligotech.com This indicates a backbone of Glucose (Glc), Galactose (Gal), and N-acetylgalactosamine (GalNAc) with two Fucose (Fuc) residues attached at different positions.

Monosaccharide 1Glycosidic LinkageMonosaccharide 2
N-acetylgalactosamine (GalNAc)α1-3Galactose (Gal)
Fucose (Fuc)α1-2Galactose (Gal)
Galactose (Gal)β1-4Glucose (Glc)
Fucose (Fuc)α1-2Glucose (Glc)

The blood group A antigens exist as several structural isomers, which differ in the linkage of the underlying precursor disaccharide chain. htct.com.brnih.gov The most common are Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc). nih.govcreative-biolabs.com The Fucosylated A antigen type 5, with its Galβ1-4Glc core, is structurally distinct from these common isomers, highlighting the diversity of glycan structures. elicityl-oligotech.comhtct.com.br

Terminal Fucose Residues and Their Stereochemical Configurations

Fucose is a deoxyhexose sugar that plays a critical role in many biological recognition events. oup.comfrontiersin.org It is unique among common mammalian sugars for existing in the L-configuration. oup.com In Fucosylated A antigen type 5, two separate fucose residues are present, and their specific attachment and stereochemistry are key to the antigen's identity. elicityl-oligotech.com

Both fucose residues are linked in an alpha (α) configuration. elicityl-oligotech.com This stereochemistry, along with the specific carbon atoms involved in the linkage (the anomeric C1 of fucose and the C2 of galactose or glucose), defines the precise shape of the molecule. The fucose attached to the galactose residue is part of the classic A-determinant, while the second fucose adds another layer of structural complexity. elicityl-oligotech.comresearchgate.net

Fucose ResidueLinkageAttached MonosaccharideStereochemical Configuration
Fucose 1α1-2Galactose (Gal)α-L-fucopyranosyl
Fucose 2α1-2Glucose (Glc)α-L-fucopyranosyl

Characterization of Fucosylated A Antigen Epitopes

An epitope is the specific portion of an antigen that is recognized by the immune system, particularly by antibodies. For carbohydrate antigens, the epitope is defined by the terminal sugar residues and their linkages. nih.gov The defining epitope of the A blood group antigen is the terminal trisaccharide structure formed by N-acetylgalactosamine and fucose linked to galactose. researchgate.net

Structural ComponentRole in Epitope
Terminal N-acetylgalactosamine (GalNAc)Key recognition element for A-specificity.
α1-2 linked Fucose (on Galactose)Essential for forming the A-determinant.
Subterminal Galactose (Gal)Forms the scaffold for the terminal sugars.
α1-2 linked Fucose (on Glucose)Contributes to the overall conformation and may modulate antibody binding.

Conformational Dynamics of Fucosylated Glycans and Their Biological Implications

Glycans are not static structures; they are flexible molecules that can adopt a range of three-dimensional shapes, or conformations, in solution. nih.gov This conformational flexibility is influenced by the linkages between sugar units. The addition of fucose, particularly through core fucosylation, can significantly alter the conformational dynamics of a glycan. nih.gov Molecular dynamics simulations have shown that fucosylation can increase the conformational fluctuations of the glycan chain or, conversely, restrict the flexibility of certain linkages. nih.govresearchgate.net

For Fucosylated A antigen type 5, the presence of two fucose residues would impose significant conformational constraints. These fucose residues can disrupt or stabilize interactions between different parts of the glycan chain or between the glycan and a protein it is attached to. nih.govnih.gov This defined three-dimensional shape is crucial for its biological function. The biological implication of these dynamics is that the specific conformation presented by the fucosylated antigen is what is ultimately recognized by antibodies or other glycan-binding proteins (lectins). frontiersin.orgnih.gov Alterations in glycan conformation due to fucosylation can dramatically affect binding affinity; for instance, core fucosylation of IgG1 antibodies reduces their binding to the FcγRIIIa receptor by up to 100-fold, thereby impacting immune responses. oup.com The specific conformation of Fucosylated A antigen type 5 is therefore central to its role as a distinct and recognizable biological marker.

Biosynthesis and Genetic Regulation of Fucosylated a Antigen Type 5

Pathways of GDP-Fucose Synthesis and Metabolism

In mammalian cells, the activated sugar nucleotide guanosine (B1672433) diphosphate-fucose (GDP-fucose) is the universal donor for all fucosylation reactions. Its production is managed by two distinct pathways: the de novo pathway and the salvage pathway.

De Novo Pathway of GDP-Fucose Biosynthesis

The de novo pathway is the primary source of GDP-fucose, estimated to contribute to approximately 90% of the total cellular pool. nih.govsemanticscholar.orgoup.com This pathway initiates with guanosine diphosphate-mannose (GDP-mannose). nih.govsemanticscholar.orgoup.complos.orgnih.gov The conversion of GDP-mannose to GDP-fucose involves a two-step enzymatic process. nih.govoup.complos.org First, the enzyme GDP-mannose 4,6-dehydratase (GMDS) catalyzes the dehydration of GDP-mannose to form the intermediate GDP-4-keto-6-deoxymannose. nih.govoup.complos.org Subsequently, the enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (TSTA3), also known as the FX protein, facilitates the epimerization and reduction of this intermediate to yield the final product, GDP-fucose. nih.govoup.complos.org

Salvage Pathway of GDP-Fucose Biosynthesis

The salvage pathway provides an alternative route for GDP-fucose synthesis, utilizing free L-fucose as its starting substrate. nih.govsemanticscholar.orgoup.complos.orgnih.gov This free fucose can be sourced from the extracellular environment or from the lysosomal degradation of existing glycoconjugates. nih.govsemanticscholar.orgoup.com The salvage pathway involves two key enzymatic steps. Initially, fucokinase (FUK) phosphorylates L-fucose to produce fucose-1-phosphate. Following this, GDP-fucose pyrophosphorylase (FPGT) catalyzes the reaction between fucose-1-phosphate and guanosine triphosphate (GTP) to generate GDP-fucose.

While previously considered to operate independently, recent research suggests a mutual interplay between the de novo and salvage pathways. nih.govsemanticscholar.orgplos.orgnih.gov For instance, the de novo pathway may regulate the salvage pathway by influencing substrate availability. nih.govplos.org

Enzymatic Control of Fucosylation in A Antigen Synthesis

The addition of fucose residues to the growing A antigen chain is a critical step controlled by a family of enzymes known as fucosyltransferases (FUTs). These enzymes exhibit specificity for both the fucose donor (GDP-fucose) and the acceptor substrate, ensuring the precise assembly of the final glycan structure.

Role of Specific Fucosyltransferases (FUTs) in A Antigen Elaboration (e.g., FUT1, FUT2, FUT3)

Several fucosyltransferases play pivotal roles in the synthesis of the H antigen, the precursor of the A antigen, and in the subsequent fucosylation steps that lead to the formation of fucosylated A antigens.

FUT1 (H enzyme) : This enzyme, a galactoside 2-alpha-L-fucosyltransferase, is primarily responsible for synthesizing the H antigen on the surface of red blood cells. elsevier.es It catalyzes the transfer of fucose from GDP-fucose to a terminal galactose residue via an α1,2-linkage. genecards.org FUT1 is crucial for the expression of ABH antigens on erythrocytes. elsevier.es

FUT2 (Secretor enzyme) : FUT2 also functions as a galactoside 2-alpha-L-fucosyltransferase and is responsible for the synthesis of the H antigen in secretory tissues and fluids, such as the gastrointestinal tract and saliva. elsevier.essinobiological.com This determines an individual's "secretor" status, meaning they express soluble ABH antigens in their bodily fluids. elsevier.essinobiological.com

FUT3 (Lewis enzyme) : This enzyme exhibits both α1,3- and α1,4-fucosyltransferase activity. wikipedia.org It is responsible for the synthesis of Lewis a and Lewis b antigens by adding fucose to type 1 precursor chains. taylorandfrancis.comuniprot.org FUT3 can act on both unfucosylated and α1,2-fucosylated (H antigen) precursors. nih.gov

The coordinated action of these FUTs on various precursor chains leads to the diverse array of fucosylated A antigen structures, including type 5.

Regulation of Fucosyltransferase Activity and Expression

The expression and activity of fucosyltransferases are subject to complex regulatory mechanisms that vary depending on the tissue and developmental stage. oup.com This regulation occurs at both the transcriptional and post-transcriptional levels. oup.com For example, the expression of the FUT1 gene can be regulated by transcription factors such as Elk-1. nih.gov Hormonal regulation also plays a role, as seen with the upregulation of FUT4 transcription by progesterone (B1679170) in the human endometrium. nih.gov Furthermore, epigenetic mechanisms can influence the expression of various glycosyltransferase genes, including FUTs. nih.gov

Genetic Loci and Allelic Variations Influencing Fucosylated A Antigen Expression

The expression of fucosylated A antigens is significantly influenced by the genetic makeup of an individual, particularly the genes encoding the fucosyltransferases. The primary genes involved, FUT1, FUT2, and FUT3, are located on chromosome 19. researchgate.netdovepress.com These genes are highly polymorphic, with numerous alleles that can result in altered or abolished enzyme activity. researchgate.netnih.govresearchgate.net

For example, non-functional alleles of the FUT2 gene lead to a "non-secretor" phenotype, where individuals are unable to express soluble ABH antigens in their secretions. elsevier.esdovepress.com Similarly, mutations in the FUT1 gene can lead to the rare Bombay phenotype, where individuals lack the H antigen on their red blood cells and consequently cannot express A or B antigens. genecards.orgnih.gov Variations in the FUT3 gene are responsible for the different Lewis blood group phenotypes. wikipedia.org The specific combination of alleles at these loci determines the individual's capacity to synthesize and express different fucosylated A antigen structures.

Biological Distribution and Expression Dynamics of Fucosylated a Antigen Type 5

Tissue-Specific and Cellular Expression Patterns

The distribution of fucosylated antigens is highly specific, reflecting the localized expression of various fucosyltransferases (FUTs), the enzymes responsible for their synthesis. Core fucosylation, catalyzed by FUT8, is a widespread modification of N-glycans on glycoproteins and is found in most mammalian tissues. nih.gov However, other fucosylated structures, such as the Lewis antigens, exhibit more restricted expression.

In epithelial tissues, fucosylated motifs like Lewis Y (Ley) are commonly expressed. nih.gov Their presence is often linked to the epithelial state of cells. nih.gov The gastrointestinal tract displays a complex pattern of fucosylation, where these glycans are involved in creating a niche for commensal bacteria and are ubiquitously expressed in the intestinal mucosa. nih.gov

Within the immune system, fucosylation is critical for the function of various cells. Inflammatory macrophages (M1 type) show high expression of the enzymes Fut1 and Fut3, indicating a high degree of fucosylation is a hallmark of these cells. oup.comacrabstracts.org In contrast, M2 macrophages, synovial fibroblasts, and various T-cell subsets express these enzymes at lower levels. acrabstracts.org B lymphocytes also rely on fucosylation for the proper function of the B-cell receptor (BCR) and the subsequent production of antibodies (Immunoglobulin G, IgG), where the fucosylation of the Fc region is a key determinant of immune activity. nih.gov

Aberrant expression is frequently observed in pathological states. For instance, fucosyltransferase 5 (FUT5) is significantly upregulated in intrahepatic cholangiocarcinoma tissues compared to noncancerous tissues. nih.gov Similarly, elevated levels of Lewis Y and Sialyl-Lewis A/X have been identified in numerous carcinomas, including those of the colon and breast. nih.gov

Table 1: Expression of Fucosylated Antigens and Related Enzymes in Various Tissues and Cells

Tissue/Cell Type Fucosylated Structure / Enzyme Significance Reference(s)
Epithelial Cells Lewis Y (Ley) Marker of the epithelial state; involved in cell adhesion. nih.gov
Intestinal Mucosa Core fucosylated glycans Creates environmental niche for microbiota; mucosal immunity. nih.gov
M1 Inflammatory Macrophages High Fut1 and Fut3 expression Hallmark of inflammatory phenotype; critical for differentiation and function. oup.comacrabstracts.org
B Lymphocytes Core fucosylation on BCR and IgG Regulates B-cell activation and antibody effector function (ADCC). nih.gov
Carcinoma Tissues (Colon, Breast) Lewis Y (Ley), Sialyl-Lewis A/X (SLea/x) Associated with cancer progression and metastasis. nih.gov

Developmental Regulation of Fucosylated A Antigen Expression

The expression of fucosylated antigens is dynamically regulated throughout an organism's development, from fertilization to adulthood. These changes are crucial for key developmental events, including cell-cell interaction, cell sorting, and tissue formation. frontiersin.orgresearchgate.net

During early embryogenesis, specific fucosylated glycans act as stage-specific embryonic antigens (SSEAs). For example, SSEA-1, also known as the Lewis x (Lex) antigen, is famously expressed at the morula stage of mouse development and is involved in the process of compaction. researchgate.netnih.gov The expression profiles of glycosphingolipids shift rapidly during this period, moving from globo-series to lacto/neolacto-series (which includes Lex), and later to ganglio-series structures as differentiation proceeds. researchgate.net Fucosylation is also vital for fertilization, where fucosylated oligosaccharides on the egg's surface are recognized by sperm. frontiersin.org

The glycosylation pattern of Immunoglobulin G (IgG) also undergoes developmental changes. Infants and young children exhibit higher levels of core fucose on their IgG molecules, which then decrease during childhood. nih.gov In adults, the level of IgG fucosylation remains relatively stable but can be modulated during physiological events such as pregnancy, where alloimmunization against fetal antigens can trigger the production of afucosylated IgG. nih.gov Congenital disorders of glycosylation that involve defective fucosylation, such as FUT8-CDG or SLC35C1-CDG, highlight the essential role of these modifications, as they lead to severe developmental delays and neurological issues. researchgate.net

Influence of Physiological States on Glycan Expression (e.g., inflammation, infection)

The expression of fucosylated antigens is highly sensitive to the physiological state of the host, with significant alterations observed during inflammation and infection. These changes are not merely biomarkers but are active participants in modulating the immune response.

During inflammation, fucosylation plays a critical role in the function of effector immune cells. The differentiation and function of pro-inflammatory M1 macrophages are orchestrated by fucosylation. oup.com In rheumatoid arthritis, the fucosyltransferases Fut1 and Fut3 are highly expressed in inflammatory macrophages within synovial tissues, correlating strongly with the production of the inflammatory cytokine TNF-α. oup.comacrabstracts.org Inhibition of fucosylation can impair the development of these inflammatory macrophages and reduce TNF-α production, thereby suppressing the development of arthritis in animal models. acrabstracts.org In inflammatory bowel disease, core fucosylation on T cells and macrophages is elevated in inflamed tissue, where it modulates T-cell receptor and TLR signaling pathways. nih.gov

In the context of infectious diseases, the most significant and widely studied alteration is the fucosylation of the Fc region of IgG antibodies. frontiersin.org While most circulating IgG is fucosylated, a decrease in core fucosylation (afucosylation) is a hallmark of the antibody response to several viral and parasitic infections. frontiersin.orgnih.gov This afucosylation dramatically increases the binding affinity of IgG to the FcγRIIIa receptor on immune cells like Natural Killer (NK) cells, leading to enhanced antibody-dependent cellular cytotoxicity (ADCC). nih.govnih.govmdpi.com

This mechanism has been observed in numerous infections:

COVID-19: Patients with severe COVID-19 produce anti-Spike IgG antibodies with significantly low levels of core fucose. nih.govuniversiteitleiden.nl This afucosylated IgG is more pro-inflammatory and is thought to contribute to the excessive inflammation and severe pathology seen in these patients. nih.govuniversiteitleiden.nl The level of fucosylation tends to normalize weeks after the initial infection. universiteitleiden.nlresearchgate.net

Dengue Virus: Elevated levels of afucosylated, non-neutralizing IgG1 are associated with severe outcomes like dengue hemorrhagic fever. mdpi.com These antibodies are believed to enhance the infection and pathology through excessive FcγRIIIa activation. mdpi.comnih.gov

Human Immunodeficiency Virus (HIV): Low core fucosylation of anti-HIV antibodies has been identified in "elite controllers" of the infection, suggesting a role for enhanced ADCC in controlling the virus. nih.gov

Table 2: Modulation of Fucosylation in Different Physiological States

Physiological State Change in Fucosylation Mechanism and Consequence Reference(s)
Inflammation
Rheumatoid Arthritis Increased Fut1/Fut3 expression in M1 macrophages Drives inflammatory macrophage differentiation and TNF-α production. oup.comacrabstracts.org
Inflammatory Bowel Disease Elevated core fucosylation on T cells and macrophages Modulates T-cell receptor and TLR signaling in inflamed mucosa. nih.gov
Infection
Severe COVID-19 Decreased core fucosylation on anti-Spike IgG Enhances FcγRIIIa binding, leading to antibody-dependent inflammation. nih.govuniversiteitleiden.nlresearchgate.net
Dengue Virus Infection Increased afucosylated anti-Dengue IgG1 Associated with disease severity and enhanced pathology. mdpi.comnih.gov

Molecular Interactions and Recognition of Fucosylated a Antigen Type 5

Carbohydrate-Protein Binding Mechanisms (e.g., Lectin-Glycan Interactions)

The interaction between glycans and proteins, particularly lectins, is a cornerstone of biological recognition. Fucosylated A antigen type 5 possesses distinct structural motifs that are recognized by specific lectins and other carbohydrate-binding proteins. The primary determinants for protein binding are the terminal N-acetylgalactosamine (GalNAc) residue and the two fucose (Fuc) residues linked via α1-2 glycosidic bonds.

One of the most well-characterized fucose-binding lectins is Ulex europaeus agglutinin I (UEA-I). UEA-I exhibits a strong preference for α1-2 fucosylated structures, a key feature of Fucosylated A antigen type 5. e-immunohistochemistry.infobiotrend.combiotium.com This interaction is crucial for the identification and functional characterization of cells expressing this antigen. Another important group of lectins are those that recognize the terminal GalNAc of the blood group A determinant. For instance, the lectin from Dolichos biflorus is known to bind specifically to terminal α-linked GalNAc residues, which are characteristic of A antigens. nih.govlornelabs.com

The binding of these lectins to Fucosylated A antigen type 5 is a highly specific process involving a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the sugar residues and the amino acid side chains in the lectin's carbohydrate recognition domain (CRD). The precise geometry and charge distribution of both the glycan and the protein's binding pocket ensure high-affinity and specific recognition.

Furthermore, a human C-type lectin known as Prolectin (CLEC17A) has been identified to bind fucosylated antigens. nih.gov This interaction is significant in the context of cancer, where altered fucosylation is a common occurrence. Prolectin, found on lymph node B cells, shares ligand specificities with the bacterial lectin BC2L-C-Nt and demonstrates preferential binding to epithelial cells expressing fucosylated motifs. nih.gov

Table 1: Lectins with Binding Specificity for Structural Motifs of Fucosylated A Antigen Type 5

LectinSourceSpecific Binding MotifRelevance to Fucosylated A Antigen Type 5
Ulex europaeus agglutinin I (UEA-I)Ulex europaeus (gorse) seedsα1-2 linked FucoseRecognizes the two Fucα1-2 moieties present in the antigen. e-immunohistochemistry.infobiotrend.combiotium.com
Dolichos biflorus agglutinin (DBA)Dolichos biflorus (horse gram)Terminal α-N-acetylgalactosamineBinds to the terminal GalNAc residue, a key feature of the A antigen. nih.govlornelabs.com
Prolectin (CLEC17A)HumanFucosylated antigensA human lectin that can recognize and bind to fucosylated structures like Fucosylated A antigen type 5. nih.gov

Glycan-Glycan Interactions Involving Fucosylated A Antigen

While carbohydrate-protein interactions are extensively studied, the direct interaction between glycans is an emerging area of research with significant biological implications. These interactions, though often of lower affinity than protein-glycan interactions, can be crucial in mediating cell-cell recognition and adhesion through multivalency effects.

Research has shown that bacterial surface glycans, such as lipopolysaccharides (LPS), can engage in high-affinity interactions with host cell glycans, including blood group antigens. pnas.org For example, the saccharide component of LPS from Shigella flexneri has been observed to have a high affinity for the A blood group antigen. pnas.org This suggests a potential mechanism for pathogen adherence to host cells mediated by direct glycan-glycan interactions.

Role in Cell Adhesion and Cell-Cell Communication

The expression of fucosylated antigens on the cell surface is intricately linked to processes of cell adhesion and communication. Alterations in the fucosylation of cell surface glycans are a hallmark of cancer and are associated with changes in cell adhesion, migration, and metastasis. nih.govnih.gov

Fucosylated A antigen type 5, by virtue of its structure, can participate in these processes. The interaction of fucosylated antigens with endogenous lectins on adjacent cells can mediate cell-cell adhesion. A prime example is the interaction with Prolectin (CLEC17A), which is expressed on lymph node B cells. nih.gov This lectin can act as a cell adhesion molecule for cancer cells that express fucosylated ligands. nih.gov It is proposed that tumor cells that have undergone an epithelial-to-mesenchymal transition (EMT) and then a mesenchymal-to-epithelial transition (MET) upon reaching a lymph node can re-express fucosylated antigens, allowing them to bind to Prolectin and establish a metastatic niche. researchgate.net

The involvement of fucosylated antigens in cell adhesion is not limited to cancer. During embryonic development, specific fucosylated structures play a vital role in cell-cell recognition and adhesion processes that are essential for proper tissue and organ formation. nih.gov

Table 2: Research Findings on the Role of Fucosylated Antigens in Cell Adhesion**

FindingKey Molecules InvolvedBiological ContextReference
Prolectin acts as a cell adhesion molecule for epithelial cells expressing fucosylated antigens.Prolectin (CLEC17A), Fucosylated AntigensCancer metastasis to lymph nodes nih.gov
Bacterial LPS can bind with high affinity to blood group A antigens.Lipopolysaccharide (LPS), Blood Group A AntigenPathogen-host interaction pnas.org
Fucosylated antigens are involved in cell-cell recognition during embryonic development.Fucosylated AntigensEmbryogenesis nih.gov

Immunological Significance of Fucosylated a Antigen Type 5

Fucosylated Glycans as Immune Recognition Markers

Fucosylated glycans are crucial mediators of molecular recognition in the immune system. researchgate.net These sugar structures, present on the surface of cells and various proteins, can act as ligands for specific glycan-binding proteins (lectins) on immune cells, thereby initiating or modulating immune responses. nih.gov Fucosylated structures are involved in numerous cellular processes, including signal transduction, cell adhesion, and lymphocyte activation. frontiersin.org

The Fucosylated A antigen is a histo-blood group antigen, a class of glycans found on red blood cells and many other tissues. glycopedia.eu While these are normal self-antigens, their expression patterns can be altered in pathological states, particularly in cancer. nih.govsynabs.be Such aberrantly expressed glycans are known as Tumor-Associated Carbohydrate Antigens (TACAs). nih.govsynabs.be These TACAs, including fucosylated structures like the Lewis antigens, can distinguish cancer cells from normal tissues, making them potential targets for cancer immunotherapy. synabs.beresearchgate.net The immune system can recognize these altered glycan patterns as non-self or "altered-self," leading to an immune response.

Mechanisms of Antibody Recognition and Specificity for Fucosylated A Antigen

Antibodies identify antigens through their fragment antigen-binding (Fab) regions, which contain variable domains that form a specific antigen-binding site. bioxcell.combioatla.com The recognition of carbohydrate antigens like the Fucosylated A antigen is determined by the unique three-dimensional structure of this binding site, which allows for specific, high-affinity interactions.

The specific structure of Fucosylated A antigen type 5 is a pentaose (a five-sugar chain) with the following composition: GalNAcα1-3(Fucα1-2)Galβ1-4(Fucα1-2)Glc . elicityl-oligotech.com An antibody's specificity for this structure arises from precise hydrogen bonds, van der Waals forces, and hydrophobic interactions between the amino acid residues in its complementarity-determining regions (CDRs) and the various sugar moieties of the antigen. bosterbio.com The conformational flexibility between the heavy and light chain variable domains may also increase the capacity of the antibody repertoire to recognize diverse antigens. nih.gov While the immune system can generate antibodies against TACAs, these are often of the lower-affinity IgM isotype, and producing high-affinity IgG antibodies against carbohydrate targets remains a challenge. synabs.be

Modulation of Immune Effector Functions by Fucosylation

While the fucosylation of an antigen determines its recognition by an antibody, it is the fucosylation status of the antibody itself that dictates the subsequent immune effector functions. Specifically, the presence or absence of a core fucose on the N-glycan at the asparagine 297 (Asn297) residue within the antibody's crystallizable fragment (Fc) region profoundly modulates its ability to engage with immune cells. frontiersin.orgfrontiersin.org The following sections detail the effects of this Fc fucosylation on key antibody-mediated immune responses.

The interaction between the antibody Fc region and Fc gamma receptors (FcγRs) on the surface of immune effector cells is a critical link between the adaptive and innate immune systems. frontiersin.org The absence of core fucose on an IgG1 antibody—a state known as afucosylation—dramatically enhances its binding affinity for the activating receptor FcγRIIIa (also known as CD16a). frontiersin.orgnih.gov This increase in affinity can be as much as 50-fold. youtube.com The core fucose normally present on the antibody's Fc glycan creates a steric hindrance that impedes its interaction with a glycan on the FcγRIIIa receptor; its removal allows for a more favorable and stable binding interaction. nih.gov This strengthened binding translates to a lower threshold for immune cell activation.

Antibody Fc GlycoformRelative Binding Affinity to FcγRIIIaPrimary Effector Cell
Fucosylated IgG1Standard (1x)Natural Killer (NK) Cells, Macrophages
Afucosylated (Non-fucosylated) IgG1High (~10-100x increase)Natural Killer (NK) Cells, Macrophages

Antibody-Dependent Cellular Cytotoxicity (ADCC) is a primary mechanism by which therapeutic antibodies eliminate cancer cells. nih.govfrontiersin.org This process is mainly mediated by Natural Killer (NK) cells, which express the FcγRIIIa receptor. frontiersin.org When an antibody binds to a target cell (e.g., a tumor cell expressing Fucosylated A antigen), its Fc region is presented to NK cells. The enhanced binding affinity of afucosylated antibodies to FcγRIIIa leads to more potent NK cell activation and a significantly more powerful ADCC response. frontiersin.orgnih.gov Studies have shown that afucosylated antibodies can be over 100 times more effective at initiating ADCC than their fucosylated counterparts. researchgate.net This has led to the development of "glyco-engineered" therapeutic antibodies with low or no fucose to improve their clinical efficacy. frontiersin.org

Immune Tolerance and Autoimmunity in Relation to Fucosylated Antigens

Immune tolerance is the process by which the immune system learns to distinguish self-antigens from foreign ones, preventing it from attacking the body's own tissues. wikipedia.orgimmunopaedia.org.za Since fucosylated structures like the A antigen are self-antigens, the immune system is normally tolerant to them. immunopaedia.org.za This tolerance is established through central and peripheral mechanisms that eliminate or inactivate self-reactive immune cells. wikipedia.org

However, a breakdown of self-tolerance can lead to autoimmunity, where the immune system mistakenly targets self-tissues. netjournals.org Alterations in glycosylation, including fucosylation, have been linked to autoimmune disorders. nih.govnih.gov For example, studies in autoimmune thyroid diseases have found that patients may produce autoantibodies with decreased levels of core fucosylation. nih.gov These afucosylated autoantibodies can then mount a more potent ADCC attack against thyroid cells, contributing to the pathology of the disease. nih.gov In this context, it is the altered fucosylation of the self-reactive antibody, rather than the antigen, that drives the autoimmune pathology by amplifying destructive effector functions. nih.gov

Cross-Reactivity and Molecular Mimicry in Immune Responses

Molecular mimicry is a phenomenon whereby foreign antigens, such as those on infectious agents, share structural similarities with self-antigens. nih.gov This resemblance can lead to cross-reactive immune responses, where the immune system, in targeting the foreign entity, inadvertently attacks host tissues expressing the mimicked self-antigen, potentially initiating or exacerbating autoimmune diseases. mdpi.comresearchgate.net Glycans, complex carbohydrate structures on the surface of cells, are frequently involved in molecular mimicry, as pathogens can evolve to display surface glycans that imitate those of their host to evade immune detection. nih.govnih.gov

Fucosylated antigens, which are integral to histo-blood group structures, are prominent examples of molecules involved in this process. nih.govglycodepot.com The human gut contains a vast microbiota, with many bacteria displaying a diverse array of surface glycans. Some of these microbial glycans are structurally analogous to host fucosylated antigens. This glycan mimicry can serve as a strategy for bacteria to colonize the host and evade immune surveillance by appearing as "self". nih.govfrontiersin.org

However, this strategy can break down the host's immune tolerance. An immune response mounted against a fucosylated glycan on a bacterium may generate antibodies and T cells that also recognize structurally similar fucosylated antigens on host cells. nih.govfrontiersin.org This cross-reactivity is a suspected mechanism in several autoimmune conditions. nih.gov

A well-documented example involves the bacterium Helicobacter pylori. The lipopolysaccharide (LPS) on the surface of H. pylori can express fucosylated Lewis blood group antigens, which are structurally similar to those found on the human gastric mucosa. frontiersin.orgasm.org Studies have shown that an immune response to H. pylori can induce autoantibodies that cross-react with gastric tissues, suggesting a mechanism for the development of chronic gastritis and other related pathologies. asm.orgnih.govvu.nl Immunization of animals with H. pylori LPS has been shown to yield antibodies that bind to gastric glandular tissue. nih.gov

The gut commensal Bacteroides fragilis is another bacterium implicated in molecular mimicry. While some research points to its role in mimicking host proteins like ubiquitin, its complex and fucosylated capsular polysaccharides also represent a significant interface with the host immune system. mdpi.comnih.govqub.ac.uk Given that Bacteroides species are known to possess fucosidase enzymes that can modify fucosylated structures, they play a critical role in the processing of glycans in the gut, which can influence immune recognition and response. nih.gov

The structure of Fucosylated A antigen type 5 contains the terminal α-N-acetylgalactosamine and fucose residues that define the blood group A epitope. glycodepot.comwikipedia.org This structural feature makes it a potential candidate for molecular mimicry. Pathogens expressing surface glycans with similar difucosylated A-like motifs could potentially trigger a cross-reactive immune response against host tissues that display the Fucosylated A antigen type 5. While direct evidence linking this specific antigen to a cross-reactivity-induced pathology is not extensively documented, the principle of glycan mimicry provides a strong theoretical basis for its potential immunological significance. An immune response initiated against a pathogen could, in a susceptible individual, lead to the production of antibodies that recognize Fucosylated A antigen type 5, resulting in unintended autoimmune-like reactions.

The following table summarizes key examples of bacterial glycan mimicry involving fucosylated antigens and their potential immunological consequences.

Bacterium Mimicked Host Glycan Structure Bacterial Glycan Carrier Potential Immunological Consequence
Helicobacter pyloriLewis antigens (e.g., Lewis x, Lewis y)Lipopolysaccharide (LPS) O-antigenCross-reactive antibodies against gastric mucosa, potentially leading to autoimmune gastritis. asm.orgnih.gov
Campylobacter jejuniGangliosides (e.g., GM1)Lipooligosaccharides (LOS)Cross-reactive antibodies against peripheral nerve gangliosides, associated with Guillain-Barré syndrome. nih.gov
Bacteroides fragilisHost glycans (general), Ubiquitin (protein)Capsular polysaccharides, Protein (BfUbb)Potential for cross-reactive antibodies that could trigger autoimmune responses. mdpi.comnih.govqub.ac.uk

Role of Fucosylated a Antigen Type 5 in Biological Processes and Pathophysiological Contexts Mechanistic Focus

Host-Pathogen Interactions and Microbial Adherence Mechanisms

Fucosylated glycans on host cell surfaces serve as crucial attachment sites for a variety of pathogens, initiating infections. The specific structures of these glycans are recognized by adhesin molecules on bacteria and viruses, facilitating colonization and subsequent disease.

The bacterium Helicobacter pylori, a primary cause of peptic ulcers and a risk factor for gastric cancer, demonstrates a sophisticated mechanism of adhesion to the gastric mucosa that is mediated by fucosylated histo-blood group antigens. nthu.edu.twnih.gov While not exclusively targeting Fucosylated A antigen type 5, H. pylori's binding mechanism to the structurally similar Lewis b (Le b ) antigen provides a clear model for this interaction. The bacterial adhesin, known as BabA, specifically recognizes and binds to the Le b antigen present on gastric epithelial cells. nih.govresearchgate.net This high-affinity interaction is a critical first step for successful colonization of the stomach lining, allowing the bacteria to withstand the harsh acidic environment and peristaltic movements. nthu.edu.tw The presence and density of these fucosylated antigens on the gastric mucosa can, therefore, influence an individual's susceptibility to H. pylori infection and the severity of the resulting pathology. nih.gov Changes in the expression of fucosylated glycans can impact the adhesion and invasion of Helicobacter pylori, highlighting the importance of these molecules in the pathogenesis of gastric diseases. ecancer.orgeurekalert.org

Table 1: Role of Fucosylated Antigens in Helicobacter pylori Adhesion

ComponentRoleMechanism of Action
Helicobacter pylori PathogenColonizes the human gastric mucosa, leading to gastritis, peptic ulcers, and potentially gastric cancer.
BabA Adhesin Bacterial Surface ProteinMediates the specific binding of H. pylori to fucosylated histo-blood group antigens on host cells.
Lewis b (Le b ) Antigen Host Cell Surface GlycanA fucosylated antigen that serves as a primary receptor for the BabA adhesin, facilitating bacterial attachment.

Viral infections can actively manipulate the host cell's glycosylation machinery to promote viral replication and spread. Human Adenovirus type 5 (HAdV-5), a common respiratory pathogen, has been shown to increase the fucosylation of host cell surface proteins. nih.gov Infection with HAdV-5 leads to the upregulation of host fucosyltransferase enzymes, specifically FUT1 and FUT2. This results in an increased presentation of α1-2 linked fucose on the cell surface and a modified expression of the bi-fucosylated Lewis Y (Le y ) antigen. nih.gov The reorganization of the cell's surface glycans, or glycocalyx, induced by the virus may create a more favorable environment for the spread of viral progeny and can alter biological functions mediated by these glycans, including recognition by the immune system. nih.gov

Fucosylated Glycans in Cellular Signaling Pathways

Fucosylation of cell surface receptors is a critical post-translational modification that can profoundly impact their function and the downstream signaling pathways they regulate. nih.govoup.com The presence or absence of fucose on specific glycans can alter ligand-receptor binding, receptor dimerization, and ultimately, the cellular response to external stimuli. researchgate.netnih.gov

Fucosylation plays a significant role in modulating the activity of key signaling receptors such as the epidermal growth factor receptor (EGFR) and the transforming growth factor-beta (TGF-β) receptor. nih.govnih.gov Core fucosylation, the addition of fucose to the innermost N-acetylglucosamine (GlcNAc) of an N-glycan, is essential for the proper function of these receptors. nih.govnih.gov For instance, the absence of core fucosylation on EGFR has been shown to inhibit EGF-induced phosphorylation of the receptor, thereby blocking downstream signaling pathways like the JNK and ERK cascades. nih.gov This is due to a reduction in the binding affinity of EGF to its receptor. nih.gov Similarly, core fucosylation of the TGF-β receptor is crucial for its activation and subsequent signaling through the Smad pathway. nih.govnih.gov Dysregulation of TGF-β receptor fucosylation can lead to abnormal cellular responses. nih.gov

Table 2: Impact of Fucosylation on Key Signaling Receptors

ReceptorType of FucosylationMechanistic EffectDownstream Signaling Pathway
EGFR Core FucosylationEssential for high-affinity ligand (EGF) binding and subsequent receptor phosphorylation.JNK, ERK/MAPK
TGF-β Receptor Core FucosylationCrucial for receptor activation and phosphorylation of Smad proteins.Smad pathway

Glycan Alterations in Disease States (Mechanistic Insights, excluding clinical human trial data)

Aberrant fucosylation is a hallmark of several diseases, most notably cancer. researchgate.net Changes in the expression of fucosylated antigens on the cell surface can drive key aspects of tumor progression, including uncontrolled proliferation, evasion of apoptosis, and suppression of the host immune response.

The dysregulation of fucosylation has been mechanistically linked to alterations in cell proliferation and apoptosis. researchgate.net Fucosylated structures can influence the sensitivity of cancer cells to apoptosis-inducing signals. For example, a deficiency in cellular fucosylation has been shown to confer resistance to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. researchgate.netnih.gov This resistance can be reversed by restoring fucosylation levels, suggesting that fucosylated glycans are involved in the proper functioning of the apoptotic machinery. researchgate.net Furthermore, the overexpression of certain fucosyltransferases, leading to increased fucosylation, is associated with enhanced cell proliferation and survival in various cancers. researchgate.net The fucosylation of growth factor receptors, as discussed previously, directly ties into this, as enhanced signaling through pathways like EGFR can drive uncontrolled cell division. nih.govnih.gov

Cancer cells can exploit aberrant fucosylation to evade the host's immune system. cell.com Fucosylated antigens, often referred to as tumor-associated carbohydrate antigens (TACAs), can mask the cancer cells from immune recognition. youtube.com The dense layer of these glycans on the tumor cell surface can physically block the access of immune cells to protein antigens. nih.gov

Furthermore, fucosylated antigens can directly interact with immune cells to induce an immunosuppressive state. For instance, fucosylated Lewis antigens expressed by cancer cells can be recognized by receptors on dendritic cells (DCs), such as DC-SIGN. nih.gov This interaction can lead to the production of immunosuppressive cytokines like IL-10, which dampens the anti-tumor immune response. nih.gov Additionally, some studies suggest that specific fucosyltransferases, such as FUT5, can promote immune evasion by suppressing the activity of certain anti-tumor T cell populations. In high-grade serous ovarian cancer, high expression of FUT5 was associated with a decrease in cytotoxic double-negative T cells, contributing to a more permissive tumor microenvironment.

Advanced Methodologies for the Study of Fucosylated a Antigen Type 5

High-Resolution Glycan Structural Elucidation

Mass Spectrometry (MS) and Glycomics Approaches

Mass spectrometry has become an indispensable tool for the detailed structural characterization of complex glycans like Fucosylated A antigen type 5. nih.govfrontiersin.orgoup.com Glycomics, the comprehensive study of the entire set of glycans in an organism, heavily relies on MS-based methodologies. nih.gov The general workflow for analyzing Fucosylated A antigen type 5 involves the release of the glycan from its protein or lipid conjugate, followed by purification, optional derivatization, and finally, MS analysis.

Soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are critical for analyzing fragile molecules like glycans, as they generate intact molecular ions with minimal fragmentation. nih.govfrontiersin.org High-resolution mass analyzers, including Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FTICR), provide highly accurate mass measurements, enabling the determination of the precise monosaccharide composition of the Fucosylated A antigen type 5. nih.gov

Tandem mass spectrometry (MS/MS) is employed to elucidate the sequence and branching pattern of the glycan. frontiersin.org Through controlled fragmentation of the isolated glycan ion, characteristic product ions are generated that provide information about the linkages between the individual monosaccharide units. For instance, the loss of a fucose residue can be readily identified, confirming its presence and, in some cases, its linkage position. nih.gov

MS-Based Technique Application for Fucosylated A antigen type 5 Analysis
MALDI-TOF MS Rapid profiling and determination of molecular weight.
ESI-MS Analysis of glycans in solution, often coupled with liquid chromatography for separation of isomers.
High-Resolution MS (Orbitrap, FTICR) Accurate mass determination to confirm elemental composition.
Tandem MS (MS/MS) Structural elucidation, including monosaccharide sequencing and linkage analysis through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycan Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level structural information of glycans in solution. unina.it For Fucosylated A antigen type 5, NMR is crucial for determining the anomeric configuration (α or β) of the glycosidic linkages and for identifying the precise attachment points of the fucose and other monosaccharide residues. unina.itwiley.com

One-dimensional (1D) ¹H NMR spectra can provide a fingerprint of the glycan, with characteristic signals for specific sugar residues, such as the methyl group of fucose. nih.govnih.gov However, due to significant signal overlap in complex glycans, two-dimensional (2D) NMR experiments are essential for complete structural assignment. unina.itnih.gov

Experiments like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of individual monosaccharides, while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space interactions between protons, which is critical for determining the sequence of monosaccharides and the three-dimensional conformation of the glycan. unina.it

NMR Experiment Information Gained for Fucosylated A antigen type 5
1D ¹H NMR Provides a preliminary fingerprint and identifies characteristic signals (e.g., fucose methyl group).
2D COSY/TOCSY Identifies individual monosaccharide spin systems.
2D NOESY/ROESY Determines the sequence of monosaccharides and provides insights into the 3D conformation by identifying through-space proton interactions.
¹³C HSQC/HMBC Assigns carbon signals and confirms linkages between monosaccharide units.

Functional Glycomics and Glycoarray Technologies for Interaction Studies

Understanding the biological function of Fucosylated A antigen type 5 requires the identification of its binding partners, such as lectins, antibodies, and other carbohydrate-binding proteins. Functional glycomics aims to elucidate these interactions on a large scale. nih.gov

Glycoarray technology is a high-throughput platform that is central to functional glycomics. nih.govresearchgate.net In this approach, a library of different glycans, including Fucosylated A antigen type 5, is immobilized on a solid surface, such as a glass slide. This "glycan chip" can then be incubated with a fluorescently labeled protein, cell, or even a virus to identify which glycans it binds to. This allows for the rapid screening of numerous potential interactions simultaneously. nih.gov The specificity of the interaction between a potential binding partner and Fucosylated A antigen type 5 can be precisely determined and quantified.

These arrays are invaluable for:

Identifying novel lectins or antibodies that recognize Fucosylated A antigen type 5.

Defining the fine specificity of known binding partners.

Screening for inhibitors of these interactions.

Profiling the glycan binding profiles of whole cells or pathogens. nih.gov

Glycoengineering and Genetic Manipulation for Modulating Fucosylation

Glycoengineering involves the manipulation of the glycosylation machinery of cells to produce proteins with desired glycan structures. nih.govnih.govannualreviews.org This technology is a powerful tool for studying the specific role of the fucose residue in Fucosylated A antigen type 5. By controlling the fucosylation status, researchers can directly assess the functional consequences of this single sugar modification.

Several genetic manipulation strategies can be employed in host cell lines (e.g., Chinese Hamster Ovary, CHO, cells) to modulate fucosylation:

Knockout of FUT genes: The genes encoding fucosyltransferases (FUTs), the enzymes responsible for adding fucose to glycans, can be knocked out using genome editing technologies like CRISPR/Cas9. Knocking out the specific FUT responsible for the synthesis of Fucosylated A antigen type 5 would result in the production of the corresponding afucosylated A antigen.

Knockout of genes in the GDP-fucose synthesis pathway: The biosynthesis of the fucose donor substrate, GDP-fucose, can be disrupted by knocking out genes such as those for GDP-mannose 4,6-dehydratase (GMD) or GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX). nih.gov This leads to a general reduction or complete absence of fucosylation on all glycans within the cell. creative-biolabs.com

Overexpression of competing enzymes: Overexpressing an enzyme like β-1,4-N-acetylglucosaminyltransferase III (GnT-III), which adds a "bisecting" GlcNAc to the glycan core, can sterically hinder the action of fucosyltransferases, leading to reduced fucosylation. creative-biolabs.com

These glycoengineered cell lines can then be used to produce glycoproteins with or without Fucosylated A antigen type 5, allowing for direct comparisons in functional assays.

Glycoengineering Strategy Mechanism Outcome for Fucosylated A antigen type 5
FUT Gene Knockout Disruption of the specific enzyme that adds the fucose residue.Complete absence of the fucose on the A antigen.
GMD/FX Gene Knockout Disruption of the synthesis of the GDP-fucose donor substrate.Global reduction or elimination of all cellular fucosylation, including on the A antigen. nih.govcreative-biolabs.com
GnT-III Overexpression Addition of a bisecting GlcNAc sterically hinders fucosyltransferase.Reduced levels of fucosylation on the A antigen. creative-biolabs.com

Quantitative Analysis of Fucosylation (e.g., Lectin-Based Assays, Capillary Electrophoresis)

Quantifying the abundance of Fucosylated A antigen type 5 is crucial for correlating its expression levels with specific biological states or diseases. Several methods are available for this purpose.

Lectin-Based Assays: Lectins are proteins that bind to specific carbohydrate structures. nih.gov Lectins with a known affinity for fucose, such as Aleuria aurantia (B1595364) lectin (AAL) or Ulex europaeus agglutinin I (UEA-I), can be used to detect and quantify fucosylated glycans. nih.gov These assays can be configured in various formats:

Lectin Affinity Chromatography: Immobilized lectins are used to capture fucosylated glycoproteins from a complex mixture for subsequent analysis. nih.gov

Lectin Blotting: Similar to a Western blot, proteins are separated by electrophoresis, transferred to a membrane, and then probed with a labeled lectin to detect fucosylated species.

Lectin Microarrays: An array of different immobilized lectins is used to profile the glycosylation patterns of a labeled glycoprotein (B1211001) sample. nih.gov

Lectin-based ELISA: This assay uses a lectin to capture or detect fucosylated molecules in a plate-based format, allowing for high-throughput quantification. nih.govresearchgate.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to analyze fluorescently labeled glycans. researchgate.net After enzymatic release from their protein backbone and labeling with a fluorescent tag, glycans can be separated by CE based on their charge and hydrodynamic size. The high separation efficiency of CE allows for the resolution of different glycan isomers, and the fluorescence detection provides sensitive quantification. This method is well-suited for high-throughput analysis of fucosylation levels in large sample cohorts.

Computational Glycobiology and Molecular Modeling of Glycan Interactions

Computational approaches are increasingly important for understanding the three-dimensional structures of complex carbohydrates and their interactions with other molecules. nih.govresearchgate.net Due to the inherent flexibility of glycosidic linkages, glycans like Fucosylated A antigen type 5 can adopt multiple conformations in solution. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of every atom in the Fucosylated A antigen type 5 and its surrounding solvent molecules, MD can provide insights into:

The preferred three-dimensional conformations of the glycan.

The flexibility of its glycosidic linkages.

Docking and Binding Free Energy Calculations: When the structure of a protein that binds to Fucosylated A antigen type 5 is known, computational docking can be used to predict the binding mode. nih.gov These methods place the glycan into the binding site of the protein and score the different orientations to identify the most likely binding pose. Subsequent calculations, such as binding free energy calculations, can then be used to estimate the affinity of the interaction and to identify the key amino acid and monosaccharide residues that contribute to the binding. These computational studies can guide the design of experiments and the development of inhibitors that target this specific interaction. nih.gov

Theoretical Frameworks and Conceptual Models in Fucosylated a Antigen Research

The Glycan Code Hypothesis and Information Encoding

Fucosylation, the addition of a fucose sugar residue, is a critical modification that significantly expands the informational content of the glycan code. frontiersin.org In the context of the Fucosylated A antigen type 5, the terminal fucose residue acts as a key recognition determinant. This single sugar modification can dramatically alter the binding affinity and specificity of lectins, thereby modulating cellular interactions and signaling pathways. frontiersin.orgnih.gov For instance, the presence or absence of a core fucose on immunoglobulin G (IgG) N-glycans is a crucial factor in determining its binding affinity to Fcγ receptors, which in turn influences immune responses. nih.govnih.gov This illustrates how a single fucosylation event can encode significant biological information.

The ABO blood group antigens, of which the Fucosylated A antigen type 5 is a variant, are a classic example of the glycan code in action. frontiersin.org The specific fucosylation patterns on these antigens determine an individual's blood type and have profound implications for transfusion medicine and susceptibility to infectious diseases. nih.govyoutube.com Pathogens have evolved lectins that specifically recognize host fucosylated glycans, highlighting the role of these structures in host-pathogen interactions. nih.gov

Table 1: Informational Role of Fucosylation in Biological Systems

Biological Process Role of Fucosylation Key Outcomes
Immune Regulation Modulation of IgG-FcγR binding Altered antibody-dependent cellular cytotoxicity (ADCC) nih.govnih.gov
Host-Pathogen Interaction Recognition by pathogen lectins Pathogen adhesion and immune evasion nih.gov
Blood Group Specificity Defining ABO antigens Transfusion compatibility, disease susceptibility frontiersin.orgnih.gov

| Cell-Cell Recognition | Mediating protein-glycan interactions | Cell adhesion and signaling frontiersin.orgoup.com |

Models of Glycan-Mediated Cell Recognition and Signaling

Glycan-mediated cell recognition is fundamental to multicellular life, governing processes from development to immunity. Fucosylated antigens, including the Fucosylated A antigen type 5, are key players in these recognition events. Several models describe how these interactions occur:

Lectin-Glycan Recognition: This is the most established model, where cell surface lectins bind to specific glycan structures on opposing cells or the extracellular matrix. oup.com The Fucosylated A antigen type 5 can serve as a ligand for various lectins, initiating cell adhesion or signaling cascades. For example, some cell adhesion molecules carry fucosylated epitopes like LewisX that mediate cell-cell interactions. researchgate.net

Carbohydrate-Carbohydrate Interactions (CCI): This model proposes that glycans on one cell surface can directly bind to glycans on another cell, mediating cell adhesion. researchgate.netnih.gov These interactions are often of low affinity individually but can achieve high avidity through multivalency. The specific arrangement and density of fucosylated antigens on the cell surface would be critical for the strength and specificity of such interactions.

Once recognition occurs, signaling pathways are often initiated. Fucosylation can directly influence these pathways. For instance, core fucosylation of the B cell receptor has been shown to be essential for antigen recognition and subsequent signal transduction. nih.gov Alterations in the fucosylation of cell surface receptors can modulate signaling pathways that control cell proliferation and migration. nih.gov In the context of the Fucosylated A antigen type 5, its expression on cancer cells could potentially modulate signaling pathways related to tumor progression. nih.gov

Table 2: Models of Cell Recognition Involving Fucosylated Glycans

Model Mechanism Role of Fucosylated A Antigen Type 5
Lectin-Glycan Recognition Binding of cell surface lectins to glycan ligands Acts as a specific ligand for lectins, mediating adhesion and signaling oup.comresearchgate.net

| Carbohydrate-Carbohydrate Interaction | Direct binding between glycans on adjacent cells | Contributes to multivalent interactions for cell adhesion researchgate.netnih.gov |

Evolutionary Perspectives on Glycan Diversity and Fucosylation

The immense diversity of glycan structures, including the variations seen in fucosylated antigens, is a product of evolutionary pressures. oup.com The genes encoding the enzymes responsible for glycan biosynthesis, such as fucosyltransferases, have undergone significant expansion and diversification throughout metazoan evolution. oup.com This has provided a toolkit for generating a vast repertoire of glycan structures.

The ABO blood group system, which includes the A antigen, is an ancient polymorphism that predates the divergence of humans and other primates. youtube.comnih.gov The maintenance of this polymorphism over millions of years suggests that it is under balancing selection, where different alleles are favored under different conditions. nih.gov One of the primary selective pressures is thought to be pathogens. youtube.comoup.com Different blood group antigens can influence susceptibility to various infectious diseases, as many pathogens use these glycans as receptors for attachment to host cells. youtube.com

Fucosylation itself is an ancient modification, with the enzymes responsible for adding core fucose being evolutionarily conserved across many species. oup.comfrontiersin.org However, the enzymes that add terminal fucose, creating structures like the Fucosylated A antigen type 5, have shown more diversity and have evolved more recently. oup.com This suggests that terminal fucosylation has been a key area for evolutionary innovation, allowing organisms to rapidly adapt their cell surface glycan display in response to changing environments and pathogenic threats. The diversity of fucosylated antigens, therefore, can be seen as a reflection of an ongoing evolutionary arms race between hosts and their pathogens. oup.com

Table 3: Evolutionary Drivers of Fucosylated Glycan Diversity

Evolutionary Driver Mechanism Impact on Fucosylated A Antigen Type 5
Pathogen Pressure Pathogens evolve to bind specific host glycans Selection for or against the expression of this antigen depending on pathogen prevalence youtube.comoup.com
Gene Expansion Duplication and diversification of fucosyltransferase genes Provides the enzymatic machinery to create diverse fucosylated structures oup.com

| Balancing Selection | Maintenance of multiple alleles in a population | Contributes to the persistence of ABO blood group diversity, including the A antigen nih.gov |

Emerging Research Avenues and Future Directions

Identification of Novel Biological Functions and Regulatory Networks

Recent investigations have begun to unravel the functional significance of fucosylated antigens, including those of the A blood group type, in various physiological and pathological processes. The expression of these glycans is intricately regulated by a family of enzymes known as fucosyltransferases (FUTs). nih.govnih.gov Specifically, fucosyltransferase 5 (FUT5) is a key enzyme involved in the synthesis of certain fucosylated structures. bio-techne.comrndsystems.comacgg.asia While the precise biological functions of Fucosylated A antigen type 5 are not yet fully elucidated, research into the broader family of fucosylated antigens and the enzymes that synthesize them provides critical insights into potential roles in cell signaling, immune responses, and disease.

Aberrant fucosylation is a recognized hallmark of cancer, contributing to tumor progression, metastasis, and resistance to chemotherapy. nih.gov Overexpression of fucosylated epitopes on the cancer cell surface can profoundly affect cell-cell adhesion, interactions with the cellular matrix, and signaling pathways. nih.gov For instance, studies on FUT5 have demonstrated its role in promoting the proliferation, migration, and invasion of cancer cells, such as in colorectal cancer and intrahepatic cholangiocarcinoma. nih.govresearchgate.net This suggests that Fucosylated A antigen type 5, as a product of such enzymatic activity, may be implicated in these malignant processes.

The regulatory networks governing the expression of fucosylated antigens are complex. The expression of FUT genes can be upregulated in cancer, leading to an increased presentation of fucosylated structures on the cell surface. nih.gov Research has also pointed to the involvement of host antiviral RNA-sensing factors in the transcriptional activation of FUT genes, including FUT5, in response to viral infections. nih.gov This highlights a potential link between viral infection, the regulation of fucosylation, and the subsequent alteration of the cell surface glycan landscape.

Furthermore, fucosylated glycans play a significant role in the immune system. nih.govcell.com They are involved in processes such as leukocyte adhesion and trafficking, which are critical for immune surveillance and response. frontiersin.org The interaction of fucosylated structures with lectins, a class of carbohydrate-binding proteins, on the surface of immune cells can modulate immune responses. nih.gov For example, the interaction of tumor-specific fucosylated antigens with receptors like DC-SIGN on dendritic cells may contribute to the suppression of anti-tumor immunity. nih.gov Alterations in the fucosylation of immunoglobulins (IgG) can also significantly impact their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC). frontiersin.orgfrontiersin.orgcell.com

Future research will likely focus on delineating the specific signaling pathways and protein interactions mediated by Fucosylated A antigen type 5. Identifying its precise binding partners and the downstream consequences of these interactions will be crucial to understanding its biological functions. Moreover, unraveling the intricate regulatory networks that control the expression of the enzymes responsible for its synthesis, such as FUT5, in different physiological and pathological contexts will provide a more complete picture of its role in health and disease.

Development of Advanced Tools for Glycan Synthesis and Analysis

The study of specific glycan structures like Fucosylated A antigen type 5 is heavily reliant on the availability of sophisticated tools for their synthesis and analysis. The inherent complexity and heterogeneity of glycans present significant challenges that are being addressed through the development of innovative chemical and enzymatic methods.

Chemoenzymatic synthesis has emerged as a powerful approach for constructing complex fucosylated glycans with high precision and yield. This method combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, utilizing fucosyltransferases as synthetic tools. researchgate.net This allows for the controlled addition of fucose to specific positions on a glycan scaffold, enabling the production of well-defined structures for functional studies.

Glycan arrays are another critical tool for investigating the binding properties of fucosylated antigens. These platforms consist of a collection of different glycan structures immobilized on a solid surface, allowing for the high-throughput screening of interactions with proteins, antibodies, or even whole cells. This technology is invaluable for identifying the binding partners of Fucosylated A antigen type 5 and for probing the specificities of the enzymes and lectins that interact with it.

Mass spectrometry (MS) stands as a cornerstone technology for the detailed structural analysis of glycans. Advanced MS techniques, often coupled with liquid chromatography (LC), enable the determination of glycan composition, sequence, and linkage information. These powerful analytical methods are essential for characterizing the fucosylation patterns on glycoproteins and for identifying specific structures like Fucosylated A antigen type 5 in complex biological samples. The development of new derivatization methods and computational tools continues to enhance the capabilities of MS for glycan analysis.

Microfluidic technologies are also being increasingly applied to glycan analysis, offering advantages such as reduced sample consumption, higher throughput, and improved sensitivity. acgg.asia These miniaturized systems can be used for various steps in glycan analysis, from the release and purification of glycans from glycoproteins to their separation and detection.

The availability of synthetic Fucosylated A antigen type 5, often conjugated to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), is crucial for immunological studies. elicityl-oligotech.comelicityl-oligotech.com These well-defined glycoconjugates can be used to generate specific antibodies, to probe the immune response to this antigen, and to serve as standards in analytical assays.

The continuous refinement of these synthetic and analytical tools is paramount for advancing our understanding of the biological roles of Fucosylated A antigen type 5. These technologies will be instrumental in deciphering its functions and in exploring its potential as a biomarker or therapeutic target.

Integration with Systems Glycobiology for Holistic Understanding

A comprehensive understanding of the roles of Fucosylated A antigen type 5 necessitates its integration into the broader framework of systems glycobiology. This emerging field aims to elucidate how the collective action of genes, proteins, and glycans within a cell or organism gives rise to complex biological functions and phenotypes. googleapis.com By considering the entire "glycome" and its interactions, systems glycobiology provides a holistic perspective that moves beyond the study of individual molecules.

The biosynthesis of Fucosylated A antigen type 5 is not an isolated event but is embedded within a complex network of metabolic and regulatory pathways. The availability of the donor substrate, GDP-fucose, and the expression and activity of the relevant fucosyltransferases are tightly regulated. nih.gov Systems-level approaches can help to model these intricate networks and to predict how perturbations, such as changes in nutrient availability or the onset of disease, might alter the expression of this specific fucosylated antigen.

Integrating data from genomics, transcriptomics, proteomics, and glycomics is central to systems glycobiology. For example, by correlating the expression levels of the FUT5 gene with the abundance of Fucosylated A antigen type 5 and with specific cellular phenotypes, researchers can begin to build comprehensive models of its functional roles. This integrated approach is particularly valuable for understanding the complex glycosylation changes that occur in diseases like cancer.

The development of robust analytical methods that can provide quantitative data on a wide range of glycans is a critical enabler of systems glycobiology. googleapis.com High-throughput technologies, such as advanced mass spectrometry and glycan arrays, are generating the large datasets needed to populate and validate systems-level models.

Ultimately, the goal of integrating the study of Fucosylated A antigen type 5 into systems glycobiology is to understand its function in the context of the entire cellular machinery. This holistic view will be essential for identifying its role in complex biological processes and for developing effective strategies to modulate its activity for therapeutic purposes. By embracing a systems-level perspective, the scientific community can move towards a more complete and nuanced understanding of the significance of this and other fucosylated glycans in health and disease.

Q & A

Q. What structural features distinguish Fucosylated A Antigen Type 5 from other Lewis antigen subtypes?

Fucosylated A Antigen Type 5 is characterized by α1,3/4-fucosylation of the terminal N-acetyllactosamine (LacNAc) moiety in type II glycans. Unlike type 1 Lewis antigens (e.g., Leᵃ/Leᵇ), which are based on type I chains (Galβ1-3GlcNAc), type 5 antigens are built on type II chains (Galβ1-4GlcNAc). The fucosyltransferases (FucTs) responsible, such as FucTIII from Helicobacter pylori, exhibit specificity for type II acceptors and require GlcNAc at the nonreducing end for optimal catalytic efficiency .

Q. What methodologies are commonly used to detect and quantify Fucosylated A Antigen Type 5 in biological samples?

  • Glycan Microarray Analysis : Enables high-throughput profiling of glycan-binding specificity. For example, SrDupFLD lectin binds strongly to fucosylated glycans like Blood Group A and Lewis antigens, with higher affinity for multivalent presentations .
  • ELISA-Based Assays : Use monoclonal antibodies or lectins (e.g., anti-Leᵞ) to quantify antigen expression in tissue lysates or serum. Cross-reactivity with structurally similar glycans (e.g., Leᵪ) must be validated via competitive inhibition assays .
  • LC-MS Glycomics : Identifies fucosylation patterns via fragmentation spectra, distinguishing α1,3- vs. α1,4-linkages .

Q. What is the biological significance of Fucosylated A Antigen Type 5 in host-pathogen interactions?

This antigen serves as a receptor mimic for pathogens like H. pylori, which express homologous Lewis antigens to evade immune detection. Its fucosylated epitopes also mediate adhesion to host epithelial cells, facilitating colonization. Studies using knockout models of fucosyltransferases (e.g., FUT5) demonstrate reduced bacterial binding in vitro .

Advanced Research Questions

Q. How can experimental design address contradictions in reported binding affinities of Fucosylated A Antigen Type 5 for lectins or antibodies?

Contradictions often arise from glycan presentation (soluble vs. immobilized) or assay conditions. For example:

  • Glycan Microarrays : SrDupFLD lectin shows stronger binding to immobilized multivalent glycans than SrFLD, highlighting the impact of avidity .
  • Isothermal Titration Calorimetry (ITC) : Quantifies intrinsic binding affinity in solution, avoiding artifacts from surface immobilization .
  • Competitive ELISA : Resolves cross-reactivity by pre-incubating antibodies with competing glycans (e.g., Leᵃ vs. Leᵞ) .

Q. What strategies optimize the chemoenzymatic synthesis of Fucosylated A Antigen Type 5 for functional studies?

  • One-Pot Multienzyme Systems : Combine FucTIII with galactosyltransferases and sialyltransferases to sequentially build complex glycans. FucTIII’s preference for type II LacNAc acceptors ensures regioselectivity .
  • Acceptor Engineering : Modifying the GlcNAc moiety at the nonreducing end enhances FucTIII catalytic efficiency by 2–3 fold .
  • Glycan Purification : Use hydrophilic interaction chromatography (HILIC) to separate α1,3- vs. α1,4-fucosylated isomers, confirmed by NMR .

Q. How do tissue-specific fucosylation patterns of A Antigen Type 5 influence its role in cancer progression?

  • Tissue Microarray (TMA) Profiling : Formalin-fixed TMAs from breast, lung, and cervical cancers show elevated antigen expression in metastatic vs. primary tumors. Adjacent “normal” tissues often retain low expression, suggesting tumor-associated regulation .
  • Functional Knockdown : siRNA targeting FUT5 reduces cell migration in vitro by 40–60%, implicating fucosylation in EMT (epithelial-mesenchymal transition) .
  • Serum Biomarker Potential : Fucosylated PSA correlates with aggressive prostate cancer (AUC = 0.87), validated via ROC analysis of 150 patient samples .

Q. What computational and experimental approaches resolve conflicting data on the immunomodulatory roles of Fucosylated A Antigen Type 5?

  • ADCC Assays : Afucosylated antibodies (e.g., trastuzumab) show 8.5-fold higher NK cell activation than fucosylated variants, but this varies with antigen density. Low-expressing tumors may require afucosylated formats for efficacy .
  • Molecular Dynamics Simulations : Predict how fucosylation alters glycan conformation and antibody FcγRIIIa binding. Experimental validation via SPR (surface plasmon resonance) confirms reduced KD values for afucosylated IgGs .
  • Meta-Analysis : Pool data from 20+ studies to identify cohort-specific effects (e.g., HER2+ vs. HER2− breast cancers) .

Methodological Resources

  • Data Analysis : Use R/Bioconductor packages (e.g., limma for glycomics) to normalize microarray data and correct for batch effects .
  • Ethical Compliance : Ensure TMAs are sourced from certified biobanks (e.g., SuperBiochips) with documented donor consent .
  • Statistical Reporting : Follow APA guidelines for effect sizes, confidence intervals, and p-values in clinical correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.